molecular formula C17H19NO4 B187012 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide CAS No. 740-12-5

3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

Cat. No.: B187012
CAS No.: 740-12-5
M. Wt: 301.34 g/mol
InChI Key: BGNIILXYCHNOSN-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C17H19NO4 and a molecular weight of 301.345 g/mol . This compound is characterized by the presence of three methoxy groups attached to the benzene ring and an amide linkage to a 2-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety and hazards associated with 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide are not specified in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-trimethoxy-N-(2-methylphenyl)benzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide linkage play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(2-methylphenyl)benzamide is unique due to the specific positioning of the methoxy groups and the 2-methylphenyl moiety, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-7-5-6-8-13(11)18-17(19)12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNIILXYCHNOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224788
Record name p-Benzotoluidide, 3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740-12-5, 4129-98-0
Record name p-Benzotoluidide, 3,4,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Benzotoluidide, 3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIMETHOXY-N-(2-METHYLPHENYL)BENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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